2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethoxy groups and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline ring and subsequent acylation and amidation reactions. One common approach is to start with the appropriate isoquinoline derivative, followed by selective functionalization to introduce the propanoyl and dimethoxybenzamide groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production. Techniques like continuous flow synthesis and automated reactors can be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic uses, such as in the development of novel drug compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Another benzamide derivative with different substituents, offering distinct chemical and biological properties.
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: A closely related compound with a slight variation in the position of the methoxy groups.
Uniqueness
2,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both dimethoxy groups and the tetrahydroisoquinoline moiety provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-20(24)23-10-9-14-5-6-16(11-15(14)13-23)22-21(25)18-8-7-17(26-2)12-19(18)27-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWPEFRAWHWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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